Technical Guide: cis-L-2,4-PDC (CAS 64927-38-4)
Technical Guide: cis-L-2,4-PDC (CAS 64927-38-4)
This in-depth technical guide details the properties, pharmacology, and experimental utility of cis-L-2,4-PDC (CAS 64927-38-4), a stereochemical probe used to define the structural boundaries of glutamate transporter (EAAT) binding sites.
Stereochemical Probes in Glutamate Transport Research
Executive Summary
cis-L-2,4-PDC (cis-L-2,4-pyrrolidine-2,4-dicarboxylic acid) is the diastereomer of the potent glutamate transporter inhibitor/substrate trans-L-2,4-PDC. While the trans isomer is widely recognized as a high-affinity substrate for Excitatory Amino Acid Transporters (EAAT1–4), the cis isomer exhibits significantly lower affinity (Ki ~66 µM vs. ~2 µM for trans).
In research, cis-L-2,4-PDC serves a critical role as a stereochemical control . It allows scientists to validate the specificity of transport-mediated effects. If a physiological response (e.g., excitotoxicity, current induction) is observed with the trans isomer but absent or markedly reduced with the cis isomer at equimolar concentrations, the effect can be attributed to specific, high-affinity EAAT interaction rather than non-specific physicochemical actions.
Chemical Identity & Physicochemical Properties
cis-L-2,4-PDC is a conformationally restricted analogue of glutamate. Its pyrrolidine ring locks the dicarboxylic acid groups into a specific spatial orientation, probing the steric tolerance of the transporter's binding pocket.
| Property | Specification |
| Chemical Name | (2S,4S)-Pyrrolidine-2,4-dicarboxylic acid |
| CAS Number | 64927-38-4 |
| Synonyms | L-cis-2,4-PDC; cis-2,4-Pyrrolidine dicarboxylate |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Water: >50 mM (highly soluble); PBS (pH 7.2): ~10 mg/mL |
| pKa Values | α-COOH: ~2.0; γ-COOH: ~4.0; NH: ~9.5 |
| Storage | -20°C (Desiccate); Stable in solution at -80°C for 3 months |
Critical Distinction: Do not confuse with cis-2,4-methanoglutamate , which is a potent NMDA receptor agonist. cis-L-2,4-PDC has negligible activity at NMDA, AMPA, or Kainate receptors at standard experimental concentrations (<100 µM).
Pharmacology: The Stereoselectivity of EAATs
Mechanism of Action
Glutamate transporters (EAATs) function via an "alternating access" mechanism. The substrate binding site requires a specific conformation of the ligand to trigger the closure of the external gate (HP2 loop).
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trans-L-2,4-PDC : The carboxyl groups are in a trans configuration, mimicking the extended conformation of glutamate required for high-affinity binding and translocation.
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cis-L-2,4-PDC : The cis configuration creates steric hindrance within the binding pocket. While it can still bind and be transported, the affinity is 10–50 fold lower than the trans isomer.
Comparative Affinity Profile (Rat Synaptosomes/Cos-7 Cells)
| Target | trans-L-2,4-PDC (Active) | cis-L-2,4-PDC (Control/Weak) |
| EAAT1 (GLAST) | Ki ≈ 2–5 µM | Ki ≈ 60–80 µM |
| EAAT2 (GLT-1) | Ki ≈ 2–5 µM | Ki ≈ 60–80 µM |
| EAAT3 (EAAC1) | Ki ≈ 10 µM | Ki > 100 µM |
| NMDA Receptor | Inactive (or very weak) | Inactive |
Visualization: Stereoselective Transport Mechanism
Figure 1: Mechanistic divergence between cis and trans isomers. The cis configuration hinders the induced fit required for efficient gate closure and transport.
Experimental Applications & Protocols
Application 1: Stereochemical Control in Uptake Assays
Objective: To confirm that an observed inhibition of glutamate uptake is mediated by the specific pharmacophore of the inhibitor and not by non-specific membrane effects.
Protocol:
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Preparation:
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Prepare HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3.
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Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl.
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Treatment Groups:
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Control: Vehicle only.
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Active Group: trans-L-2,4-PDC (10 µM).
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Stereo-Control Group: cis-L-2,4-PDC (10 µM).
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High-Concentration Control: cis-L-2,4-PDC (500 µM) – Expected to show inhibition due to mass action.
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Assay:
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Pre-incubate cells with compounds for 10 min at 37°C.
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Add [³H]-L-Glutamate (final conc. 50 nM) + 100 µM unlabeled glutamate.
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Incubate for 5 min.
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Terminate with ice-cold KRH. Lyse and count via scintillation.
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Data Analysis:
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Calculate % Inhibition.[1]
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Validation Criteria: At 10 µM, trans-PDC should inhibit >80% uptake, while cis-PDC should inhibit <10%.
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Application 2: Electrophysiological Characterization
Objective: To distinguish between transportable substrates and non-transportable blockers. Both cis and trans PDCs are substrates, but they generate different current kinetics.
Workflow Diagram:
Figure 2: Electrophysiological workflow to assess transport efficiency. cis-L-2,4-PDC typically elicits significantly smaller steady-state currents compared to the trans isomer.
Safety & Handling
While cis-L-2,4-PDC is not classified as a potent neurotoxin (unlike kainic acid), it should be handled with standard laboratory safety precautions.
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Hazard Classification: Irritant (Skin/Eye).
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PPE: Nitrile gloves, safety goggles, lab coat.
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Reconstitution:
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Dissolve in distilled water to create a 100 mM stock.
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Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
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For physiological buffers (ACSF/KRH), dilute the stock 1:1000 to achieve working concentrations (10–100 µM).
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References
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Bridges, R. J., et al. (1991). Conformationally defined neurotransmitter analogues.[2] Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717–725. Link
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Arriza, J. L., et al. (1994).[1] Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of Neuroscience, 14(9), 5559–5569. Link
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Koch, H. P., et al. (1999).[1] Structure-function relationships of the glutamate transporter GLT-1: Identification of a region critical for substrate recognition. Journal of Biological Chemistry, 274, 15301-15306. Link
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Mitrovic, A. D., & Johnston, G. A. (1994). Regional differences in the inhibition of L-glutamate and L-aspartate sodium-dependent high affinity uptake systems in rat CNS synaptosomes. Neurochemistry International, 24(6), 583–588. Link
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ChemScene. (2024). (2S,4S)-pyrrolidine-2,4-dicarboxylic acid Product Data. Link
